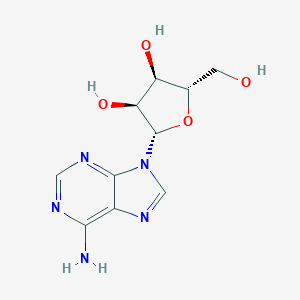

L-Adenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-DEGSGYPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Enduring Legacy of L-Adenosine in Biochemical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Adenosine, a ubiquitous purine (B94841) nucleoside, has journeyed from a curious "adenine compound" observed to slow heart rate to a pivotal signaling molecule at the forefront of biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the discovery, history, and core methodologies associated with this compound research. We delve into its initial isolation and structural elucidation, the characterization of its four G protein-coupled receptors, and its multifaceted roles in physiology and pathophysiology, particularly under conditions of cellular stress such as hypoxia. This document consolidates key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways governed by adenosine (B11128), serving as a vital resource for professionals in the field.

A Historical Perspective: From Cardiac Extracts to a "Retaliatory Metabolite"

The story of this compound in biochemical research began in 1927 with the seminal observations of A.N. Drury and Albert Szent-Györgyi. They noted that extracts from cardiac tissues, when injected intravenously, induced a transient slowing of the heart rate.[1][2] Following purification, the active component was identified as an "adenine compound," which was later confirmed to be adenosine.[1] The fundamental structure of adenosine, a ribonucleoside composed of adenine (B156593) linked to a ribose sugar, was subsequently described in 1931.

Initial research predominantly focused on its cardiovascular effects, a legacy that continues with its clinical application in treating supraventricular tachycardia.[1] However, the understanding of adenosine's role expanded significantly with the proposition of it being a "retaliatory metabolite." This concept arose from the observation that adenosine is generated during conditions of cellular stress, such as hypoxia and ischemia, acting as a protective signal. It is now recognized as a ubiquitous endogenous molecule that influences nearly every aspect of cellular physiology.[3]

A paradigm shift in adenosine research occurred with the identification and cloning of its four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. This discovery provided the molecular basis for the diverse and sometimes opposing effects of adenosine and paved the way for the development of receptor-subtype-selective drugs.

The Biochemistry of this compound: Synthesis, Metabolism, and Regulation

This compound homeostasis is tightly regulated through a network of intracellular and extracellular pathways.

2.1. Sources of this compound:

-

Intracellular Production: Adenosine is primarily formed intracellularly from the dephosphorylation of adenosine monophosphate (AMP) by 5'-nucleotidases. This process is particularly active during periods of high energy demand or metabolic stress when ATP is catabolized to AMP.

-

Extracellular Production: In the extracellular space, adenosine is generated from the breakdown of released ATP and ADP. This conversion is mediated by a cascade of ecto-enzymes, principally CD39 (which hydrolyzes ATP/ADP to AMP) and CD73 (which dephosphorylates AMP to adenosine).[4]

2.2. Metabolism and Clearance:

Once formed, extracellular adenosine has a short half-life and is rapidly cleared from the extracellular space through two primary mechanisms:

-

Uptake: Equilibrative nucleoside transporters (ENTs) facilitate the transport of adenosine into the cell, down its concentration gradient.[1]

-

Enzymatic Degradation: Adenosine can be deaminated to inosine (B1671953) by adenosine deaminase (ADA) or phosphorylated back to AMP by adenosine kinase (AK).

Quantitative Data in this compound Research

The following tables summarize key quantitative parameters in this compound research, providing a reference for experimental design and data interpretation.

Table 1: Physiological and Pathophysiological Concentrations of this compound

| Condition | Tissue/Fluid | Concentration | Reference(s) |

| Rest | Human Skeletal Muscle Interstitium | 220 ± 100 nmol/L | [5] |

| Exercise (Knee Extensor) | Human Skeletal Muscle Interstitium | Increased with work rate | [4][5] |

| Rest | Canine Cardiac Muscle Interstitium | 100 - 220 nmol/L | [5] |

| Ischemia/Hypoxia | Canine Cardiac Muscle Interstitium | Markedly increased | [5] |

| Ischemia | Rat Kidney Interstitium | 366.5 ± 37.0 nM (from 161.7 ± 13.6 nM at rest) | [6] |

| Reperfusion | Rat Kidney Interstitium | 549.8 ± 68.8 nM | [6] |

| Rest | Human Plasma | 127.8 ± 31.3 nM | [6] |

Table 2: Binding Affinities (Ki) of Selected Ligands for Human Adenosine Receptors

| Ligand | Receptor Subtype | Ki (nM) | Reference(s) |

| Agonists | |||

| R-PIA | A1 | 3.5 (final concentration used) | [7] |

| CGS21680 | A2A | 10 (final concentration used) | [7] |

| I-AB-MECA | A3 | 0.34 (final concentration used) | [7] |

| IB-MECA | A3 | - | |

| 2-Cl-IB-MECA | A3 | - | |

| Antagonists | |||

| DPCPX | A1 | 6 (concentration for association assay) | |

| ZM-241,385 | A2A | 3 (concentration for association assay) | |

| PSB-11 | A3 | - |

Note: Some values in Table 2 represent concentrations used in specific assays rather than determined Ki values, as indicated. The provided search results contain numerous other Ki values for various novel compounds which can be found in the cited literature.

Key Experimental Protocols in this compound Research

The following sections provide detailed methodologies for fundamental experiments in the study of this compound.

4.1. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for measuring adenosine in plasma and other biological fluids.[7][8]

-

Sample Preparation (Plasma):

-

Collect 200 µL of plasma and deproteinate by adding 20 µL of 50% trichloroacetic acid.

-

Centrifuge the samples at 7800 x g for 5 minutes.

-

Transfer 150 µL of the clear supernatant to a new tube and neutralize with 20 µL of 3.3 N potassium hydroxide.

-

-

Derivatization (optional but enhances sensitivity):

-

Mix 100 µL of the prepared sample or standard with 50% aqueous chloroacetaldehyde.

-

Incubate the mixture at 80°C for 45 minutes, followed by 5 minutes at 4°C.

-

Centrifuge at 15,000 x g for 4 minutes.

-

-

Chromatographic Conditions:

-

HPLC System: Agilent 1200 Series or equivalent.

-

Column: Chromolith® reverse-phase C18 column (100 x 4.6 mm, 2 µm particle size) or similar.

-

Mobile Phase: 0.2 M sodium phosphate (B84403) buffer (pH 6.0) with 5-25% methanol, run isocratically.

-

Flow Rate: 1 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Fluorescence detector with excitation at 233 nm and emission at 415 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of adenosine.

-

Calculate the ratio of the peak area of adenosine to the peak area of an internal standard (if used).

-

Determine the concentration of adenosine in the samples by comparing their peak area ratios to the standard curve.

-

4.2. Adenosine Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for a specific adenosine receptor subtype.[7][9]

-

Materials:

-

Membrane preparations from cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells).

-

Radioligand specific for the receptor subtype (e.g., [³H]R-PIA for A1, [³H]CGS21680 for A2A, [¹²⁵I]I-AB-MECA for A3).

-

Test compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

In a microplate or microcentrifuge tubes, add 50 µL of the test compound at various concentrations.

-

Add 50 µL of the radioligand at a concentration close to its Kd.

-

Initiate the binding reaction by adding 100 µL of the membrane preparation (containing a specified amount of protein, e.g., 20-22 µ g/tube ).

-

Incubate the mixture at 25°C for 60 minutes to reach equilibrium.

-

To determine non-specific binding, include control tubes containing a high concentration of a non-labeled agonist or antagonist (e.g., 10 µM NECA).

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

4.3. Cyclic AMP (cAMP) Functional Assay

This protocol measures the functional outcome of adenosine receptor activation by quantifying changes in intracellular cAMP levels.[9][10]

-

Principle:

-

A2A and A2B receptors are coupled to Gs protein, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.

-

A1 and A3 receptors are coupled to Gi protein, and their activation inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated intracellular cAMP.

-

-

Materials:

-

Whole cells expressing the adenosine receptor subtype of interest.

-

Test compound (agonist or antagonist).

-

Reference agonist (e.g., NECA).

-

Forskolin (for A1 and A3 receptor assays).

-

Adenosine deaminase (to degrade endogenous adenosine).

-

Phosphodiesterase inhibitor (e.g., rolipram (B1679513) or IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Procedure (Agonist Mode for A2A/A2B Receptors):

-

Seed cells in a 96-well plate and allow them to adhere.

-

Wash the cells with an appropriate buffer (e.g., DMEM with 50 mM HEPES).

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 10 µM rolipram) and adenosine deaminase (e.g., 3 units/mL) for a short period.

-

Add varying concentrations of the test compound (agonist).

-

Incubate for a specified time (e.g., 60 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

-

-

Procedure (Antagonist Mode):

-

Follow steps 1-3 above.

-

Pre-incubate the cells with varying concentrations of the test compound (antagonist).

-

Add a fixed concentration of a reference agonist (e.g., EC50 concentration).

-

Incubate and measure cAMP levels as described above.

-

-

Data Analysis:

-

For agonists, plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value.

-

For antagonists, determine the shift in the agonist dose-response curve to calculate the antagonist's potency (e.g., pA2 value).

-

Visualizing this compound Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways of this compound.

5.1. Extracellular this compound Production Pathway

5.2. This compound Receptor Signaling Pathways

Conclusion and Future Directions

From its serendipitous discovery to its current status as a key therapeutic target, this compound has proven to be a molecule of profound importance in biochemical research. Its role as a critical signaling molecule in response to cellular stress continues to be an active area of investigation, with implications for a wide range of pathologies, including cardiovascular diseases, cancer, and neurodegenerative disorders. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further unravel the complexities of adenosine signaling. Future research will likely focus on the development of more selective and potent adenosine receptor modulators, as well as on understanding the intricate cross-talk between adenosine signaling and other cellular pathways. The continued exploration of this "old drug" promises new discoveries and therapeutic innovations for years to come.

References

- 1. The “scientific catastrophe” in nucleic acids research that boosted molecular biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The physiological activity of adenine compounds with especial reference to their action upon the mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neb.com [neb.com]

- 4. The roles of adenosine and related substances in exercise hyperaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. ISOLATION OF N6-(AMINOACYL)ADENOSINE FROM YEAST RIBONUCLEIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phoebus Levene (c. 1930) :: CSHL DNA Learning Center [dnalc.cshl.edu]

Endogenous Roles of L-Adenosine in Mammalian Physiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Adenosine is a ubiquitous endogenous purine (B94841) nucleoside that plays a critical role as a homeostatic regulator and signaling molecule in virtually every mammalian tissue.[1] Generated predominantly from the metabolism of adenosine (B11128) triphosphate (ATP), its extracellular concentration rapidly increases in response to metabolic stress, such as hypoxia or ischemia, acting as a protective signal to mitigate cellular damage.[2][3] Adenosine exerts its pleiotropic effects by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are coupled to various intracellular signaling cascades, modulating a vast array of physiological processes. This technical guide provides a comprehensive overview of the core endogenous roles of this compound, its signaling pathways, quantitative data on receptor affinities and physiological concentrations, and detailed experimental protocols for its study.

Core Physiological Roles of this compound

This compound is a key modulator in numerous physiological systems, often acting to restore homeostasis.

1.1. Cardiovascular System: Adenosine is a potent regulator of cardiovascular function. It is a significant vasodilator, particularly in the coronary circulation, where it increases blood flow to meet myocardial oxygen demand.[4][5] This effect is primarily mediated by A2A receptors on vascular smooth muscle cells.[2] In cardiomyocytes, adenosine, acting through A1 receptors, has negative chronotropic (decreased heart rate), dromotropic (slowed atrioventricular conduction), and inotropic (reduced contractility) effects.[4] These actions collectively reduce myocardial oxygen consumption, providing a cardioprotective effect, especially during ischemia.

1.2. Central Nervous System (CNS): In the CNS, adenosine functions as a neuromodulator, generally exerting an inhibitory effect on neuronal activity. Through presynaptic A1 receptors, it inhibits the release of excitatory neurotransmitters like glutamate (B1630785) and acetylcholine.[6] Adenosine is also recognized as a key sleep-promoting factor; its extracellular concentration in the basal forebrain increases during prolonged wakefulness and decreases during sleep.[6][7] The stimulant effects of caffeine (B1668208) are primarily due to its action as a non-selective adenosine receptor antagonist.[8]

1.3. Immune System: Adenosine is a potent immunomodulator, typically exerting anti-inflammatory effects.[9] By activating A2A receptors on various immune cells, including T cells and macrophages, adenosine suppresses pro-inflammatory cytokine production and inhibits immune cell activation and trafficking.[9] This makes the adenosine signaling pathway a significant target for therapeutic intervention in inflammatory and autoimmune diseases.

1.4. Respiratory System: In the lungs, adenosine's effects are complex. It can cause bronchoconstriction in sensitive individuals, particularly those with asthma, an effect mediated by A1 and A2B receptors.[4][6] However, it also plays a role in regulating pulmonary blood flow and inflammation.

1.5. Renal and Hepatic Systems: In the kidneys, adenosine is involved in regulating renal blood flow and glomerular filtration rate through a process known as tubuloglomerular feedback. In the liver, it influences blood vessel constriction and glycogenolysis.[4]

This compound Signaling Pathways

Adenosine mediates its effects through four GPCR subtypes with distinct affinities for adenosine and different G protein coupling preferences.[2][6] A1 and A2A receptors are high-affinity receptors, whereas A2B and A3 receptors are considered low-affinity.[8]

2.1. A1 and A3 Receptor Signaling: The A1 and A3 receptors primarily couple to inhibitory G proteins (Gαi/o).[2][6] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[6][10] In some cellular contexts, Gβγ subunits released from Gαi/o can activate other effectors, such as phospholipase C (PLC) and inwardly rectifying potassium channels.

2.2. A2A and A2B Receptor Signaling: Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gαs).[2][6] Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA.[10][11] PKA then phosphorylates downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), to modulate gene expression.[11] The A2B receptor can also couple to Gαq, activating the PLC pathway.[8]

Adenosine Receptor Signaling Pathways.

Quantitative Data

The following tables summarize key quantitative data for this compound and its receptors.

Table 1: Binding Affinities (Ki) of this compound for Human Receptor Subtypes

| Receptor Subtype | Reported Ki for Adenosine (nM) | Reference(s) |

| A1 | 10 - 30 | [8] |

| A2A | 10 - 30 | [8] |

| A2B | > 1000 | [8] |

| A3 | ~1000 (rat) | [8] |

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell preparation.

Table 2: Endogenous Adenosine Concentrations in Human Tissues and Fluids

| Tissue/Fluid | Condition | Concentration (nM) | Method | Reference(s) |

| Venous Plasma | Basal | 13 ± 7 | LC-MS/MS with STOP solution | [6][12] |

| Venous Plasma | Hypoxia (with dipyridamole) | 50.7 ± 10.7 | HPLC with STOP solution | [10] |

| Interstitial Fluid (Skeletal Muscle) | Rest | 220 ± 100 | Microdialysis | |

| Interstitial Fluid (Skeletal Muscle) | Light Exercise | 1140 ± 540 | Microdialysis | |

| Interstitial Fluid (Myocardium) | Basal (canine) | 900 - 1300 | Microdialysis | [13] |

| Brain (extracellular) | Basal (estimated) | 50 - 200 | Microdialysis |

Note: Measuring endogenous adenosine is challenging due to its rapid metabolism.[1] The use of a "STOP solution" containing enzyme and transporter inhibitors is crucial for accurate blood measurements.[1][6][14]

Experimental Protocols

Detailed methodologies are essential for the accurate study of adenosine signaling.

4.1. Protocol for Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of a test compound for an adenosine receptor subtype (e.g., A1) by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane Preparation: Cell membranes from cells or tissues expressing the adenosine receptor of interest.

-

Radioligand: A tritiated antagonist with high affinity and selectivity (e.g., [³H]DPCPX for A1).

-

Test Compound: The unlabeled compound for which the Ki is to be determined.

-

Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., 10 µM NECA).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation cocktail.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and prepare a membrane fraction by differential centrifugation.[4] Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

Assay Setup: In a 96-well plate, add the following to a final volume of 200-250 µL:

-

50 µL of membrane preparation (typically 20-50 µg protein).

-

50 µL of a fixed concentration of radioligand (at a concentration close to its Kd).

-

50 µL of increasing concentrations of the unlabeled test compound (typically spanning 8-10 log units).

-

For total binding wells, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of the non-specific binding control.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[11]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.[15]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

4.2. Protocol for cAMP Functional Assay

This assay measures the ability of a compound to modulate cAMP production following adenosine receptor activation (e.g., stimulation via A2A or inhibition via A1).

Materials:

-

Cells: A cell line stably expressing the human adenosine receptor of interest (e.g., HEK293-hA2AR).

-

Test Compound: Adenosine receptor agonist or antagonist.

-

Stimulation Buffer: Physiological buffer (e.g., HBSS or DMEM) containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX or 50 µM rolipram) to prevent cAMP degradation.[11][16]

-

Forskolin (B1673556) (for Gi-coupled receptors): To pre-stimulate adenylyl cyclase.

-

cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, LANCE).

Procedure:

-

Cell Plating: Seed cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with buffer and pre-incubate them with the stimulation buffer containing the PDE inhibitor for 15-30 minutes.

-

Compound Addition:

-

For Gs-coupled receptors (Agonist mode): Add varying concentrations of the test agonist to the wells.

-

For Gi-coupled receptors (Agonist mode): Add a fixed, sub-maximal concentration of forskolin along with varying concentrations of the test agonist. The agonist will inhibit the forskolin-stimulated cAMP production.

-

For Antagonist mode: Pre-incubate the cells with varying concentrations of the test antagonist before adding a fixed concentration (e.g., EC80) of a known agonist.[17]

-

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.[11]

-

Cell Lysis and cAMP Detection: Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit. Measure the intracellular cAMP concentration.[11]

-

Data Analysis:

-

Generate dose-response curves by plotting the cAMP signal against the log concentration of the test compound.

-

For agonists, determine the EC50 (potency) and Emax (efficacy) values using non-linear regression.

-

For antagonists, determine the IC50 value.

-

General Experimental Workflow.

Conclusion

This compound is a fundamental signaling molecule that fine-tunes mammalian physiology, acting as a crucial link between cellular metabolism and organ function. Its widespread effects, mediated by four distinct receptor subtypes, present both opportunities and challenges for drug development. A thorough understanding of its complex signaling pathways, precise quantification of its physiological levels, and the application of robust experimental methodologies are paramount for researchers and scientists aiming to modulate this pathway for therapeutic benefit. The data and protocols provided in this guide serve as a foundational resource for professionals in the field to advance the understanding and therapeutic exploitation of this compound signaling.

References

- 1. Measurement of the endogenous adenosine concentration in humans in vivo: methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Immunosuppressive Adenosine Signaling: A Review of Potential Immunotherapy Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atsjournals.org [atsjournals.org]

- 11. benchchem.com [benchchem.com]

- 12. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]

- 13. journals.physiology.org [journals.physiology.org]

- 14. journals.physiology.org [journals.physiology.org]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

L-Adenosine mechanism of action on purinergic receptors

An In-Depth Technical Guide on the Mechanism of Action of L-Adenosine on Purinergic Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an endogenous purine (B94841) nucleoside that plays a critical role in a vast array of physiological processes by modulating signaling through four distinct G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃. These receptors, part of the P1 purinergic receptor family, exhibit differential affinity for adenosine (B11128) and couple to various G proteins, initiating diverse intracellular signaling cascades.[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound on these receptors. It includes a detailed summary of binding affinities, an in-depth analysis of the associated signaling pathways, and protocols for key experimental assays used in their study.

This compound and Purinergic P1 Receptors

Extracellular adenosine is a crucial signaling molecule, with its concentration increasing in response to metabolic stress, such as hypoxia or ischemia.[3][4] Its effects are mediated through the A₁, A₂ₐ, A₂ₑ, and A₃ receptor subtypes. These receptors are distinguished by their affinity for adenosine, their tissue distribution, and the specific G proteins they activate, leading to varied and sometimes opposing physiological outcomes.[5]

Quantitative Pharmacology of this compound

The four receptor subtypes display a wide range of affinities for adenosine. The A₁ and A₂ₐ receptors are considered high-affinity receptors, activated by physiological concentrations of adenosine (in the nanomolar range), while the A₂ₑ and A₃ receptors are low-affinity receptors, typically requiring micromolar concentrations for activation, often associated with pathological conditions.[6][7][8]

Table 1: this compound Binding Affinities and Potencies at Human Purinergic Receptor Subtypes

| Receptor Subtype | G Protein Coupling | Affinity (Ki / Kd) | Potency (EC₅₀) | Reference(s) |

| A₁ | Gᵢ/Gₒ | ~10-70 nM | - | [7][9] |

| A₂ₐ | Gₛ, Gₒₗf | ~10-150 nM | - | [7][9] |

| A₂ₑ | Gₛ, Gᵩ, Gᵢ | >1 µM (~5.1 µM) | ~24 µM | [7][9][10][11] |

| A₃ | Gᵢ, Gᵩ | ~1 µM (~6.5 µM) | ~0.76-3.6 µM | [7][9][12] |

Note: Affinity (Ki/Kd) and potency (EC₅₀) values can vary depending on the tissue, cell line, and experimental conditions used.

Signaling Pathways of Purinergic Receptors

The activation of adenosine receptors by this compound initiates distinct downstream signaling cascades determined by the specific G protein subtype to which the receptor is coupled.

A₁ Receptor Signaling

Primarily coupled to Gᵢ and Gₒ proteins, A₁ receptor activation is generally inhibitory.[13][14]

-

Adenylyl Cyclase Inhibition: The Gαᵢ subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[14][15]

-

Ion Channel Modulation: The Gβγ subunits can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization.[13] They also inhibit N-, P-, and Q-type voltage-gated calcium channels, reducing calcium influx and neurotransmitter release.[14][15]

-

Phospholipase C Activation: A₁ receptors can also activate Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[13][14] This mobilizes intracellular calcium and activates Protein Kinase C (PKC).

-

MAPK Pathway: Activation can lead to the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and JNK, as well as activating the PI3K/Akt pathway, influencing cell proliferation and survival.[16]

A₂ₐ Receptor Signaling

The A₂ₐ receptor couples to the Gₛ protein, leading to stimulatory effects.[17][18]

-

Adenylyl Cyclase Activation: The Gαₛ subunit activates adenylyl cyclase, resulting in a significant increase in intracellular cAMP levels.[17][19]

-

PKA and CREB Activation: Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).[17][19][20] This leads to the transcription of various genes involved in inflammation, immune response, and neuronal function.

-

Other Pathways: A₂ₐ activation can also influence other pathways, including the PI3K/Akt pathway and MAPK signaling, contributing to processes like cell survival and differentiation.[18][21]

References

- 1. Purinergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Lighting up G protein-coupled purinergic receptors with engineered fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Purinergic Receptors of the Central Nervous System: Biology, PET Ligands, and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]

- 12. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 15. CV Pharmacology | Adenosine [cvpharmacology.com]

- 16. ahajournals.org [ahajournals.org]

- 17. researchgate.net [researchgate.net]

- 18. commerce.bio-rad.com [commerce.bio-rad.com]

- 19. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Adenosine A2A receptor (A2AR) activation triggers Akt signaling and enhances nuclear localization of β‐catenin in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

L-Adenosine Activated Intracellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core intracellular signaling pathways activated by L-Adenosine. Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, plays a critical role in regulating a wide array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] The activation of these receptors initiates a cascade of intracellular events that modulate cellular function. This document details these pathways, presents quantitative data for key interactions, outlines relevant experimental protocols, and provides visual diagrams to elucidate these complex signaling networks.

Adenosine Receptors and G Protein Coupling

This compound initiates its effects by binding to four receptor subtypes with differing affinities. The A1 and A2A receptors exhibit high affinity for adenosine, while the A2B and A3 receptors have a lower affinity.[3] These receptors are coupled to heterotrimeric G proteins, which act as molecular switches to propagate the signal intracellularly.

-

A1 and A3 Receptors: These receptors predominantly couple to inhibitory G proteins (Gαi/o).[4][5] Activation of Gαi/o inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (camp) levels.[4][6]

-

A2A and A2B Receptors: These receptors couple to stimulatory G proteins (Gαs).[4][5] Activation of Gαs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP concentration.[4][7]

The differential coupling of adenosine receptors to G proteins forms the primary branching point for downstream signaling events.

Core Signaling Pathways

The cAMP-Dependent Pathway

The most well-characterized signaling pathway activated by adenosine involves the modulation of intracellular cAMP levels. This second messenger, in turn, regulates the activity of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[8][9]

-

PKA Activation: Increased cAMP levels, following A2A or A2B receptor activation, lead to the binding of cAMP to the regulatory subunits of PKA.[8] This causes the dissociation and activation of the catalytic subunits, which then phosphorylate a multitude of downstream target proteins on serine and threonine residues, altering their activity.[8]

-

PKA Inhibition: Conversely, A1 and A3 receptor activation leads to a decrease in cAMP levels, reducing PKA activity.[4]

References

- 1. Adenosine receptor - Wikipedia [en.wikipedia.org]

- 2. Adenosine receptor signaling in the brain immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. innoprot.com [innoprot.com]

- 8. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]

L-Adenosine vs D-Adenosine fundamental biochemical differences

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128), a purine (B94841) nucleoside composed of an adenine (B156593) molecule attached to a ribose sugar, is a critical signaling molecule in numerous physiological processes. Its effects are mediated through four G protein-coupled receptors (A1, A2A, A2B, and A3) and its metabolic fate is governed by enzymes such as adenosine kinase and adenosine deaminase.[1][2] Naturally occurring adenosine exists as D-Adenosine, owing to the chirality of the D-ribose sugar. Its enantiomer, L-Adenosine, possesses the same chemical formula but a mirror-image three-dimensional structure. This fundamental difference in stereochemistry profoundly impacts its interaction with the chiral environment of biological systems, leading to significant biochemical distinctions. This guide provides a detailed exploration of these differences, focusing on receptor binding, enzymatic activity, and metabolic pathways. While quantitative data for this compound is sparse in scientific literature, this document extrapolates its expected behavior based on the well-established principles of stereoselectivity in biological macromolecules.

Core Biochemical Differences: A Stereochemical Perspective

The chirality of drug molecules is a critical determinant of their pharmacological activity. Enzymes and receptors are themselves chiral macromolecules, composed of L-amino acids, creating specific three-dimensional binding pockets. This inherent chirality leads to stereoselective interactions, where one enantiomer of a ligand may bind with high affinity and elicit a biological response, while the other enantiomer binds weakly or not at all.

In the context of adenosine, D-Adenosine is the endogenous ligand for which adenosine receptors and metabolizing enzymes have evolved. Consequently, a high degree of stereoselectivity is observed, with D-Adenosine being strongly favored over its L-enantiomer.

Receptor Binding Affinity

The binding of adenosine to its receptors is a highly specific interaction. The intricate network of hydrogen bonds, hydrophobic interactions, and steric complementarity within the receptor's binding pocket is optimized for the three-dimensional structure of D-Adenosine.

D-Adenosine: As the endogenous agonist, D-Adenosine binds to all four receptor subtypes with high affinity, although the specific affinity varies between subtypes.[1]

Table 1: Comparative Binding Affinities (Ki) of Adenosine Enantiomers at Human Adenosine Receptors

| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, nM) |

| D-Adenosine | ~30 | ~30 | >1000 | ~1000 |

| This compound | Not Reported | Not Reported | Not Reported | Not Reported |

Note: The Ki values for D-Adenosine are approximate and can vary depending on the experimental conditions. The lack of reported data for this compound is indicative of its low affinity and/or lack of investigation.

Enzymatic Activity and Metabolism

The metabolic pathways of adenosine are tightly regulated by adenosine kinase and adenosine deaminase, both of which exhibit a high degree of substrate specificity.

Adenosine Deaminase (ADA)

Adenosine deaminase is a key enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine to inosine.[3] This process is crucial for the regulation of adenosine levels.

D-Adenosine: D-Adenosine is the natural substrate for ADA. The enzyme's active site is exquisitely shaped to accommodate the D-ribose configuration, facilitating the catalytic reaction with high efficiency. The Km value for D-adenosine with human ADA is in the micromolar range, indicating a high affinity.[4]

This compound: The stereospecificity of ADA suggests that this compound is a very poor substrate, if it is a substrate at all. The inverted stereochemistry of the ribose ring would likely prevent proper orientation within the active site, hindering the enzymatic deamination. Consequently, the Km for this compound is expected to be significantly higher, and the Vmax substantially lower, than for D-Adenosine. This resistance to deamination is a common feature of L-nucleosides.

Adenosine Kinase (ADK)

Adenosine kinase is a crucial enzyme in the salvage pathway of purines, catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP).[5] This is the primary route for clearing adenosine under normal physiological conditions.

D-Adenosine: D-Adenosine is readily phosphorylated by ADK, with a low micromolar Km value, reflecting the enzyme's high affinity for its natural substrate.[6]

This compound: Similar to adenosine deaminase, adenosine kinase is expected to be highly stereoselective. The phosphorylation of this compound is likely to be significantly less efficient than that of D-Adenosine. However, some kinases have been shown to phosphorylate L-nucleosides, albeit with lower efficiency.[7] The resulting L-AMP would be a novel metabolite with an unclear biological role and would not be a substrate for the enzymes of the standard purine metabolic pathway.

Table 2: Comparative Enzyme Kinetics of Adenosine Enantiomers

| Substrate | Enzyme | Km | Vmax |

| D-Adenosine | Adenosine Deaminase (human) | ~50 µM | Reported[4] |

| This compound | Adenosine Deaminase | Not Reported (Expected to be very high) | Not Reported (Expected to be very low) |

| D-Adenosine | Adenosine Kinase (human) | ~0.4 µM | Reported[6] |

| This compound | Adenosine Kinase | Not Reported (Expected to be very high) | Not Reported (Expected to be very low) |

Signaling Pathways and Physiological Effects

The physiological effects of adenosine are a direct consequence of its interaction with adenosine receptors and its subsequent metabolism.

D-Adenosine: Activation of adenosine receptors by D-Adenosine triggers a cascade of intracellular signaling events. For instance, A1 and A3 receptor activation typically leads to the inhibition of adenylyl cyclase, decreasing cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptor activation stimulates adenylyl cyclase, increasing cAMP levels.[1] These signaling pathways mediate a wide range of physiological responses, including vasodilation, neurotransmission modulation, and anti-inflammatory effects.[8]

This compound: Due to its expected poor affinity for adenosine receptors, this compound is unlikely to elicit direct physiological effects through these pathways at normal concentrations. However, some L-nucleoside analogs have been shown to possess biological activity, suggesting that this compound might have off-target effects or could be metabolized to active compounds, although this has not been demonstrated.[7]

Caption: D-Adenosine signaling through its receptors.

Experimental Protocols

The characterization of the biochemical differences between L- and D-Adenosine would involve a series of standard in vitro assays.

Adenosine Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to a specific adenosine receptor subtype.

References

- 1. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine and adenosine receptors: Newer therapeutic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine deaminase - Wikipedia [en.wikipedia.org]

- 4. scielo.br [scielo.br]

- 5. Adenosine kinase - Wikipedia [en.wikipedia.org]

- 6. Adenosine Kinase: An Epigenetic Modulator and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel this compound analogs as cardioprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of L-Adenosine in Cellular Energy Metabolism: A Technical Guide

Abstract

L-Adenosine, a purine (B94841) nucleoside, is a fundamental component of nucleic acids and a critical signaling molecule in cellular energy homeostasis. Arising from the catabolism of adenosine (B11128) triphosphate (ATP), its levels dynamically reflect the cell's energetic state. This technical guide provides an in-depth examination of the core functions of this compound in energy metabolism. We will explore its metabolic pathways, its pivotal role in activating the master energy sensor AMP-activated protein kinase (AMPK), and its complex influence on mitochondrial function. This document consolidates key quantitative data, details relevant experimental protocols, and provides visual diagrams of critical pathways to offer a comprehensive resource for professionals in metabolic research and drug development.

Introduction: this compound as a Metabolic Sentinel

In the landscape of cellular biochemistry, energy is the universal currency, and adenosine triphosphate (ATP) is its primary denomination.[1] The processes of life require a constant flux of energy, derived from the hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP).[2] this compound (hereafter referred to as adenosine, as it is the biologically active isomer) emerges from this metabolic cascade, primarily through the dephosphorylation of AMP.[3] Its concentration, both inside and outside the cell, serves as a real-time indicator of metabolic stress and energy demand.[4][5]

Under conditions of high energy expenditure, hypoxia, or ischemia, ATP consumption accelerates, leading to a rapid increase in AMP and subsequently, adenosine concentrations.[4][6] This accumulation triggers adaptive responses aimed at restoring energy balance. Adenosine orchestrates these responses through two primary mechanisms:

-

Extracellular Signaling: Acting on four distinct G protein-coupled receptors (A1, A2A, A2B, and A3), extracellular adenosine modulates a wide array of physiological processes, including vasodilation, neurotransmission, and inflammation.[3][7]

-

Intracellular Signaling: Following transport into the cell, adenosine directly influences the intracellular nucleotide pool, most notably by being converted back to AMP, thereby activating key energy-sensing pathways.[8][9]

This guide focuses on the intracellular role of adenosine as a direct regulator of cellular energy metabolism, a function of profound interest for understanding metabolic diseases and developing novel therapeutics.[10]

The Metabolism of this compound

The cellular concentration of adenosine is tightly regulated by a network of enzymes and transporters that govern its synthesis, degradation, and salvage.

2.1. Synthesis from ATP Catabolism Extracellular adenosine is primarily generated from the sequential hydrolysis of ATP released from cells during metabolic stress or injury.[11] This process is mediated by a cascade of cell surface ectonucleotidases.[12]

2.2. Intracellular Regulation and Fate Once transported into the cell via Equilibrative Nucleoside Transporters (ENTs), adenosine faces two main metabolic fates:[13]

-

Phosphorylation (Salvage Pathway): Adenosine kinase (ADK) phosphorylates adenosine to regenerate AMP.[14][15] This is a critical step for its energy-sensing function and helps maintain the adenine (B156593) nucleotide pool.[14]

-

Deamination (Degradation): Adenosine deaminase (ADA) irreversibly converts adenosine to inosine, which is further metabolized to hypoxanthine, xanthine, and ultimately uric acid.[6][14]

This metabolic hub ensures that adenosine levels are dynamically controlled to meet the cell's physiological needs.

Core Function: Activation of AMP-Activated Protein Kinase (AMPK)

AMPK is a heterotrimeric serine/threonine kinase that acts as a master regulator of cellular energy homeostasis.[16] It is activated by rising AMP levels (and a corresponding decrease in ATP), effectively sensing a low-energy state.[17] Extracellular adenosine is a potent, physiological activator of the AMPK signaling pathway.[8][18]

The activation mechanism proceeds as follows:

-

Transport: Extracellular adenosine is transported into the cell via nucleoside transporters such as CNT2.[8][18]

-

Phosphorylation: Intracellular adenosine is rapidly phosphorylated by adenosine kinase (ADK) to AMP.[8][19]

-

AMP:ATP Ratio Shift: This conversion increases the intracellular AMP concentration, thereby raising the AMP:ATP ratio.[8][9]

-

AMPK Activation: The elevated AMP levels allosterically activate AMPK and promote its phosphorylation on threonine 172 of the catalytic α subunit by upstream kinases (like LKB1), leading to full enzymatic activation.[19]

Once activated, AMPK orchestrates a metabolic switch: it phosphorylates numerous downstream targets to turn off ATP-consuming anabolic pathways (e.g., synthesis of cholesterol, lipids, and proteins) and turn on ATP-producing catabolic pathways (e.g., fatty acid oxidation and glucose uptake).[8][17] A key downstream target is Acetyl-CoA Carboxylase (ACC), whose phosphorylation by AMPK inhibits lipid synthesis.[8]

Quantitative Data on AMPK Activation

Studies in various cell lines have quantified the dynamics of adenosine-induced AMPK activation.

| Cell Line | Adenosine Conc. | Time to Activation | Key Outcome | Reference |

| IEC-6 (Rat Intestinal) | 10 µM | Evident at 1 min | Rapid phosphorylation of AMPK (Thr172) | [8] |

| IEC-6 (Rat Intestinal) | 10 µM | 10 min | Increased phosphorylation of ACC | [18] |

| FAO (Hepatoma) | 10 µM | 30 min | Increased phosphorylation of ACC | [18] |

| HUVEC (Endothelial) | 25 µM | 5-15 min | Maximal phosphorylation of AMPK | [19] |

The Role of this compound in Mitochondrial Function

Mitochondria are the powerhouses of the cell, responsible for the majority of ATP production through oxidative phosphorylation. Adenosine has demonstrated a dual, context-dependent role in modulating mitochondrial function.

4.1. Protective and Bioenergetic Effects Under conditions of oxidative stress, adenosine can exert protective effects, improving mitochondrial health and energy output. A study on fibroblasts from a Friedreich's ataxia (FA) patient, a disease characterized by mitochondrial dysfunction, showed that adenosine pre-treatment could mitigate damage.[20][21][22]

-

Improved Mitochondrial Membrane Potential (MMP): Adenosine restored MMP in stressed cells, indicating healthier, more functional mitochondria.[21][22]

-

Enhanced ATP Production: Adenosine pre-treatment significantly restored cellular ATP levels that were depleted by oxidative stress.[20]

-

Promoted Mitochondrial Biogenesis: Adenosine increased the ratio of key mitochondrial proteins (SDH-A/COX1), suggesting the generation of new mitochondria.[20]

Quantitative Effects of Adenosine on Mitochondrial Parameters

The following table summarizes data from a study where Friedreich's ataxia (FA) fibroblasts were subjected to oxidative stress with L-buthionine sulfoximine (B86345) (BSO).[20]

| Treatment Group | Cellular ATP Level (% of Control) | Mitochondrial Biogenesis (SDH-A/COX1 Ratio, % of Control) |

| BSO-Treated | 74.83% | Not Reported |

| BSO + Adenosine (200 µM) | 85.45% | Not Reported |

| BSO + Adenosine (400 µM) | Not Reported | 109.77% |

| BSO + Adenosine (600 µM) | Not Reported | 108.32% |

4.2. Detrimental Effects of Sustained Exposure In contrast to its acute protective effects, chronic or sustained high levels of adenosine can be detrimental to mitochondrial health. In lung endothelial cells, sustained adenosine exposure was found to increase mitochondrial reactive oxygen species (ROS), elevate mitochondrial fission, and decrease mitochondrial respiration.[23] This suggests that while acute adenosine signaling is an adaptive response, prolonged activation can lead to cellular injury and dysfunction. These effects were mediated by adenosine uptake through ENTs, not by surface receptor signaling.[23]

Key Experimental Protocols

This section details common methodologies used to investigate the role of adenosine in cellular energy metabolism.

Quantification of Adenosine in Tissue by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying small molecules like adenosine from biological samples.[24]

Objective: To measure the concentration of adenosine in a tissue sample.

Methodology:

-

Sample Collection: Immediately snap-freeze resected tissue in liquid nitrogen to halt metabolic activity. Store at -80°C.[24]

-

Homogenization: Weigh frozen tissue and homogenize in a cold methanol-based buffer, often containing a stable isotope-labeled internal standard (e.g., ¹³C₅-adenosine) for accurate quantification.[24][25]

-

Metabolite Extraction: Precipitate proteins by incubating the homogenate at -20°C, then centrifuge at high speed (e.g., 15,000 x g) at 4°C. Collect the supernatant.[24]

-

Sample Preparation: Dry the supernatant using a vacuum concentrator and reconstitute the extract in a mobile phase-compatible solvent (e.g., 5% acetonitrile).[24]

-

LC-MS/MS Analysis:

-

Inject the sample onto a reverse-phase C18 HPLC column.[24]

-

Separate metabolites using a gradient of aqueous (e.g., 0.1% formic acid in water) and organic (e.g., 0.1% formic acid in acetonitrile) mobile phases.[24]

-

Detect and quantify adenosine and the internal standard using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[24]

-

-

Data Analysis: Generate a standard curve using known concentrations of an adenosine analytical standard. Calculate the adenosine concentration in the sample by normalizing its peak area to the internal standard's peak area and comparing it to the standard curve.[24]

Western Blot Analysis of AMPK and ACC Phosphorylation

Objective: To determine the activation state of the AMPK pathway by measuring the phosphorylation of AMPK and its substrate, ACC.

Methodology:

-

Cell Treatment: Culture cells (e.g., IEC-6, FAO) and treat with adenosine for specified times and concentrations. Include untreated controls.[8]

-

Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) onto a polyacrylamide gel and separate the proteins by size using electrophoresis.[8]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-AMPK (Thr172) or anti-phospho-ACC).

-

Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Repeat the process on the same membrane (after stripping) or a parallel membrane for total protein levels (anti-AMPK, anti-ACC) and a loading control (e.g., anti-β-actin) to normalize the data.[8]

-

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal or the loading control.[8]

Measurement of Mitochondrial Membrane Potential (MMP)

Objective: To assess mitochondrial health by measuring the electrochemical potential across the inner mitochondrial membrane.

Methodology:

-

Cell Culture and Treatment: Plate cells in a suitable format (e.g., 96-well plate) and apply experimental treatments (e.g., oxidative stressor with or without adenosine pre-treatment).[21]

-

Dye Loading: Incubate cells with a fluorescent cationic dye that accumulates in mitochondria depending on their membrane potential (e.g., TMRE or JC-1).

-

Signal Measurement: Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope.

-

Data Analysis: Compare the fluorescence intensity of treated groups to that of control groups. A decrease in fluorescence indicates mitochondrial depolarization and dysfunction.[26]

Conclusion and Therapeutic Implications

This compound is a pivotal regulator of cellular energy metabolism, acting as a direct link between ATP consumption and the activation of restorative metabolic pathways. Its primary intracellular role is mediated through its conversion to AMP and the subsequent activation of the master energy sensor, AMPK. This activation triggers a systemic shift away from energy-consuming processes towards energy-producing ones, thereby maintaining cellular homeostasis. Furthermore, adenosine plays a significant, albeit complex, role in modulating mitochondrial function, offering protection against acute stress but potentially contributing to dysfunction with chronic exposure.

For drug development professionals, the adenosine-AMPK axis represents a promising therapeutic target. Modulating adenosine levels or targeting its downstream signaling components could offer novel strategies for treating metabolic disorders such as type 2 diabetes and obesity, where cellular energy sensing is often dysregulated.[7][27] The detailed understanding of its metabolic pathways and the robust experimental protocols available to study its effects provide a solid foundation for the exploration and development of new therapeutic agents that harness the power of this fundamental metabolic sentinel.

References

- 1. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism - MetwareBio [metwarebio.com]

- 3. Frontiers | Metabolic Aspects of Adenosine Functions in the Brain [frontiersin.org]

- 4. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Adenosine - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Remote control of AMPK via extracellular adenosine controls tissue growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Adenosine Metabolism, Immunity and Joint Health - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Extracellular Adenosine Signaling in Molecular Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CV Pharmacology | Adenosine [cvpharmacology.com]

- 15. Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer [mdpi.com]

- 16. Metabolic Aspects of Adenosine Functions in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. ahajournals.org [ahajournals.org]

- 20. friedreichsataxianews.com [friedreichsataxianews.com]

- 21. mdpi.com [mdpi.com]

- 22. Adenosine Improves Mitochondrial Function and Biogenesis in Friedreich's Ataxia Fibroblasts Following L-Buthionine Sulfoximine-Induced Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Sustained adenosine exposure causes endothelial mitochondrial dysfunction via equilibrative nucleoside transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. Adenosine and adenosine receptors in metabolic imbalance-related neurological issues - PMC [pmc.ncbi.nlm.nih.gov]

L-Adenosine as a Precursor for Nucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of L-adenosine's role as a precursor in nucleotide synthesis, with a particular focus on the salvage pathway. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the biochemical pathways, quantitative data, and experimental methodologies relevant to this process. The guide covers the core concepts of de novo and salvage pathways for purine (B94841) synthesis, delves into the specifics of this compound metabolism, and presents detailed protocols for key experimental assays. Furthermore, it includes quantitative data on enzyme kinetics and nucleotide pool analysis, alongside visualizations of pertinent signaling pathways and experimental workflows to facilitate comprehension and application in a laboratory setting.

Introduction: The Dual Pathways of Purine Nucleotide Synthesis

Purine nucleotides, the fundamental building blocks of nucleic acids and essential molecules in cellular energy transfer and signaling, are synthesized through two primary routes: the de novo pathway and the salvage pathway.[1]

-

De Novo Synthesis: This pathway constructs purine nucleotides from simple precursor molecules such as amino acids (glycine, glutamine, and aspartate), ribose-5-phosphate, CO2, and one-carbon units.[1] It is a multi-step, energy-intensive process that is particularly active in proliferating cells to meet the high demand for nucleic acid synthesis.[2]

-

Salvage Pathway: In contrast, the salvage pathway recycles pre-existing purine bases and nucleosides that are products of nucleic acid degradation.[1][3] This pathway is more energy-efficient than de novo synthesis and is crucial in tissues with limited or absent de novo synthesis capabilities.[3]

This compound, a naturally occurring purine nucleoside, serves as a key substrate for the salvage pathway, where it is converted into adenosine (B11128) monophosphate (AMP) and subsequently integrated into the cellular nucleotide pool.

The Central Role of this compound in the Salvage Pathway

The primary mechanism for the utilization of this compound in nucleotide synthesis is its phosphorylation to this compound monophosphate (L-AMP) by the enzyme adenosine kinase (ADK).[4] This reaction is a critical entry point into the purine salvage pathway.

Enzymatic Conversion of this compound

Adenosine Kinase (ADK): This ubiquitous enzyme catalyzes the transfer of a gamma-phosphate group from ATP to the 5'-hydroxyl group of adenosine, yielding AMP and ADP.[5] The activity of ADK is crucial for maintaining the intracellular and extracellular concentrations of adenosine.

The reaction can be summarized as: this compound + ATP --(Adenosine Kinase, Mg2+)--> L-AMP + ADP

Downstream Metabolism of L-AMP

Once formed, L-AMP can be further phosphorylated to this compound diphosphate (B83284) (L-ADP) and this compound triphosphate (L-ATP) by adenylate kinase and other nucleotide diphosphate kinases, respectively. L-ATP can then be incorporated into RNA. For incorporation into DNA, the ribose sugar must first be reduced to deoxyribose, a reaction catalyzed by ribonucleotide reductase acting on ADP.

Quantitative Data

Kinetic Parameters of Adenosine Kinase

The efficiency of this compound as a precursor is largely determined by the kinetic properties of adenosine kinase. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), providing an indication of the enzyme's affinity for the substrate.[6]

| Enzyme | Substrate | Km (µM) | Vmax (µM/min) | Activators | Inhibitors |

| Adenosine Kinase | Adenosine | 1.73 - 7.52 | Varies with activator concentration | Phosphoribosyl pyrophosphate (PRPP), Phosphoenolpyruvate (PEP), Creatine Phosphate (CP) | 5-Chlorotubercidin, 5-Iodotubercidin, ABT-702 |

Data compiled from multiple sources, specific values can vary based on experimental conditions.[7][8]

Intracellular Nucleotide Concentrations

The analysis of intracellular nucleotide pools provides insight into the relative contributions of the de novo and salvage pathways. HPLC is a common method for quantifying these pools.

| Cell Type | Condition | AMP (pmol/10^6 cells) | ADP (pmol/10^6 cells) | ATP (pmol/10^6 cells) |

| HeLa Cells | Purine-rich medium | ~150 | ~900 | ~1800 |

| HeLa Cells | Purine-depleted medium | ~200 | ~950 | ~1900 |

These are representative values; actual concentrations can vary significantly between cell types and culture conditions.[9]

Signaling Pathways and Experimental Workflows

Adenosine Salvage Pathway

Caption: this compound Salvage Pathway.

Experimental Workflow for Adenosine Kinase Assay

Caption: Adenosine Kinase Assay Workflow.

Experimental Workflow for HPLC Analysis of Nucleotides

Caption: HPLC Analysis of Nucleotides Workflow.

Experimental Protocols

Adenosine Kinase Activity Assay

This protocol is based on the principle of measuring the amount of ADP produced, which is directly proportional to the ADK activity.[5]

Materials:

-

Purified adenosine kinase

-

This compound solution

-

ATP solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

-

96-well microplate

-

Plate reader (luminescence or fluorescence)

Procedure:

-

Reagent Preparation: Prepare working solutions of this compound, ATP, and adenosine kinase in assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

This compound solution

-

ATP solution

-

Test compound (inhibitor or vehicle control)

-

-

Enzyme Addition: Initiate the reaction by adding the adenosine kinase solution to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced according to the manufacturer's instructions of the chosen ADP detection kit.

-

Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the enzyme activity, and in the case of inhibitor screening, determine the IC50 values.

HPLC Analysis of Intracellular Nucleotides

This protocol describes a method for the extraction and quantification of intracellular nucleotides using reversed-phase ion-pair HPLC.[10]

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Mobile Phase A: 100 mM KH2PO4, 4 mM tetrabutylammonium (B224687) hydrogen sulfate, pH 6.0

-

Mobile Phase B: 100 mM KH2PO4, 4 mM tetrabutylammonium hydrogen sulfate, 20% methanol, pH 6.0

-

HPLC system with a C18 column and UV detector (254 nm)

-

Nucleotide standards (AMP, ADP, ATP)

Procedure:

-

Cell Harvesting: Harvest cultured cells by trypsinization or scraping, wash with ice-cold PBS, and count the cells.

-

Nucleotide Extraction:

-

Resuspend the cell pellet in a known volume of ice-cold 10% TCA.

-

Vortex vigorously and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the acid-soluble nucleotides.

-

-

TCA Removal:

-

Add a solution of 0.5 M trioctylamine in 1,1,2-trichlorotrifluoroethane to the supernatant.

-

Vortex and centrifuge to separate the phases.

-

Collect the aqueous upper phase containing the nucleotides.

-

-

HPLC Analysis:

-

Inject a known volume of the nucleotide extract onto the C18 column.

-

Elute the nucleotides using a gradient of mobile phase B into mobile phase A.

-

Monitor the absorbance at 254 nm.

-

-

Quantification:

-

Identify the nucleotide peaks based on the retention times of the standards.

-

Quantify the amount of each nucleotide by comparing the peak area to a standard curve.

-

Normalize the results to the cell number.

-

In Vitro Transcription Assay for Incorporation of this compound Analogs

This protocol can be adapted to assess the incorporation of this compound or its analogs into RNA transcripts.[11]

Materials:

-

Linear DNA template with a T7 promoter

-

T7 RNA polymerase

-

Ribonucleotide solution (ATP, GTP, CTP, UTP)

-

This compound triphosphate (or analog)

-

Transcription buffer (e.g., 40 mM Tris-HCl, pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)

-

RNase inhibitor

-

Denaturing polyacrylamide gel

-

Urea

-

TBE buffer

-

Loading dye

-

Autoradiography or fluorescence imaging system (if using labeled nucleotides)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine:

-

Transcription buffer

-

RNase inhibitor

-

Ribonucleotide solution (with or without standard ATP)

-

This compound triphosphate (or labeled analog)

-

Linear DNA template

-

-

Enzyme Addition: Add T7 RNA polymerase to initiate transcription.

-

Incubation: Incubate at 37°C for 2-4 hours.

-

Reaction Termination: Stop the reaction by adding a loading dye containing formamide (B127407) and EDTA.

-

Gel Electrophoresis:

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a denaturing polyacrylamide/urea gel.

-

Run the gel until the desired separation is achieved.

-

-

Visualization:

-

Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) or visualize by autoradiography if a radiolabeled precursor was used.

-

Analyze the size and quantity of the RNA transcript to determine the efficiency of incorporation.

-

This compound Analogs in Drug Development

The enzymes of the purine salvage pathway, particularly adenosine kinase, are attractive targets for drug development. This compound analogs can be designed to act as either substrates or inhibitors of these enzymes, with potential therapeutic applications in antiviral, anticancer, and anti-inflammatory treatments. The ability of these analogs to be incorporated into nascent nucleic acid chains can lead to chain termination, a mechanism exploited by many antiviral drugs.

Conclusion

This compound is a vital precursor for nucleotide synthesis via the salvage pathway, offering an energy-efficient alternative to the de novo synthesis route. A thorough understanding of the enzymes involved, their kinetics, and the methods to quantify their activity and products is paramount for researchers in cellular biology and drug development. The protocols and data presented in this guide provide a solid foundation for investigating the role of this compound in nucleotide metabolism and for the development of novel therapeutics targeting this essential pathway.

References

- 1. differencebetween.com [differencebetween.com]

- 2. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pediaa.com [pediaa.com]

- 4. Adenine and adenosine salvage pathways in erythrocytes and the role of S-adenosylhomocysteine hydrolase. A theoretical study using elementary flux modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of adenosine derivatives as transcription initiators and preparation of 5' fluorescein- and biotin-labeled RNA through one-step in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Natural Sources and Endogenous Production of L-Adenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Adenosine is a ubiquitous endogenous purine (B94841) nucleoside that plays a critical role in a vast array of physiological and pathophysiological processes.[1][2][3] It functions as a key signaling molecule in the central nervous, cardiovascular, and immune systems, modulating neurotransmission, cardiac function, and inflammation.[2][3][4] Adenosine (B11128) exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1] Furthermore, as a fundamental component of adenosine triphosphate (ATP), it is central to cellular energy transfer.[3][5] Given its profound biological influence, a thorough understanding of its origins—both from external sources and through internal production—is paramount for research and therapeutic development. This guide provides an in-depth examination of the natural sources of adenosine and the intricate pathways of its endogenous synthesis and regulation.

Natural Sources of this compound